molecular formula C8H7IN2 B14085764 7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B14085764
M. Wt: 258.06 g/mol
InChI Key: HMICOJBLQROTKW-UHFFFAOYSA-N
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Description

7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of iodine and a methyl group on the pyrrole ring makes this compound unique and potentially useful in various scientific applications, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. The reaction conditions often include the use of tert-butylcarbonate as a protecting group and various bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, when used as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the iodine atom, which allows for versatile chemical modifications through substitution and coupling reactions. Its specific substitution pattern also makes it a valuable scaffold in medicinal chemistry for designing targeted inhibitors.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

7-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-7(9)8-6(4-11-5)2-3-10-8/h2-4,10H,1H3

InChI Key

HMICOJBLQROTKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=CNC2=C1I

Origin of Product

United States

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